molecular formula C10H14N2O3 B1390932 2-[(3-Methoxypropyl)amino]isonicotinic acid CAS No. 1094292-11-1

2-[(3-Methoxypropyl)amino]isonicotinic acid

Cat. No. B1390932
M. Wt: 210.23 g/mol
InChI Key: BPZKHCUPWYHTJM-UHFFFAOYSA-N
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Description

“2-[(3-Methoxypropyl)amino]isonicotinic acid” is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position of pyridine .

Scientific Research Applications

2. Schiff Bases Synthesis

  • Application Summary: Schiff bases, which can be synthesized using this compound, exhibit a wide range of biological activities such as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, antiglycation, and antidepressant activities .
  • Methods of Application: The synthesis of Schiff bases typically involves the condensation of appropriate hydrazides with different aldehydes or ketones in various organic solvents .
  • Results or Outcomes: The synthesized Schiff bases have shown significant biological activities .

3. Antitubercular Activity

  • Application Summary: Compounds synthesized from “2-[(3-Methoxypropyl)amino]isonicotinic acid” have shown significant activity against multidrug-resistant tuberculosis .
  • Methods of Application: The compounds are synthesized and then tested against strains of tuberculosis .
  • Results or Outcomes: The synthesized compounds exhibited a significant activity (0.31–0.62 μg/ml) when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) .

4. Oxidation of Aromatic Alcohols

  • Application Summary: This compound can be used in the oxidation of aromatic alcohols to carboxylic acids or ketones in air via light irradiation under external catalyst-, additive-, and base-free conditions .
  • Methods of Application: The photoreaction system exhibits a wide substrate scope and the potential for large-scale applications .
  • Results or Outcomes: Most of the desired products are easily obtained via recrystallization and separation from low-boiling reaction medium acetone in good yields .

5. Structural Modification of Natural Products

  • Application Summary: Amino acids, including this compound, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
  • Methods of Application: The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
  • Results or Outcomes: The application of amino acids in the structural modification of natural products has been discussed in detail .

6. Synthesis of Isoniazid Derivatives

  • Application Summary: “2-[(3-Methoxypropyl)amino]isonicotinic acid” is an important derivative for isoniazid derivative synthesis .
  • Methods of Application: The compound is used in the synthesis of isoniazid derivatives .
  • Results or Outcomes: The synthesized compounds have shown significant activity .

properties

IUPAC Name

2-(3-methoxypropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-15-6-2-4-11-9-7-8(10(13)14)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKHCUPWYHTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxypropyl)amino]isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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